molecular formula C21H25N3O3 B2915511 1-Phenethyl-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea CAS No. 1172379-93-9

1-Phenethyl-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea

Cat. No. B2915511
M. Wt: 367.449
InChI Key: XAZMJXYYYRPKEB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 1-Phenethyl-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea is C₁₉H₂₄N₂O₃ . Its molecular weight is approximately 336.41 g/mol . For a visual representation, refer to the 2D Mol file or computed 3D SD file provided in the NIST Chemistry WebBook .

Scientific Research Applications

Green Chemistry and Safer Reagents

Ureas are traditionally synthesized using hazardous reagents like phosgene. Recent advancements aim at replacing these with safer alternatives to minimize environmental impact. This includes using phosgene substitutes and catalytic processes that utilize simpler materials like CO and CO2, reducing chemical waste production (Bigi, Maggi, & Sartori, 2000).

Central Nervous System Activity

Novel urea derivatives have been synthesized and evaluated for their central nervous system activity. These studies explore the involvement of the serotonin system and the opioid system in the effects of these compounds, highlighting their potential therapeutic applications (Szacon et al., 2015).

Antitumor Activities

Research on novel urea derivatives has shown promising antitumor activities. These findings suggest their utility in developing new anticancer treatments (Ling et al., 2008).

Anticancer Mechanisms

Certain tetrahydrobenzo[b]thiophene derivatives, including urea derivatives, have been identified as tubulin polymerization destabilizers, offering a mechanism to arrest tumor cell mitosis. These compounds demonstrate significant antitumor activity against various cancer cell lines, suggesting their potential in cancer therapy (Abdel-Rahman et al., 2021).

Enzyme Inhibition and Antioxidant Activities

Ureas derived from phenethylamines have been synthesized and assessed for enzyme inhibitory activities and antioxidant properties. These compounds show significant inhibition of human carbonic anhydrase and acetylcholinesterase enzymes, alongside good antioxidant activities, indicating potential for therapeutic applications (Aksu et al., 2016).

properties

IUPAC Name

1-(2-phenylethyl)-3-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-21(2)14-27-18-10-9-16(13-17(18)24(3)19(21)25)23-20(26)22-12-11-15-7-5-4-6-8-15/h4-10,13H,11-12,14H2,1-3H3,(H2,22,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAZMJXYYYRPKEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NC(=O)NCCC3=CC=CC=C3)N(C1=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenethyl-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea

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